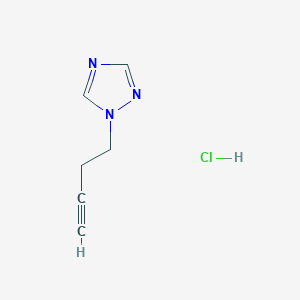

1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride

Description

BenchChem offers high-quality 1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H8ClN3 |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

1-but-3-ynyl-1,2,4-triazole;hydrochloride |

InChI |

InChI=1S/C6H7N3.ClH/c1-2-3-4-9-6-7-5-8-9;/h1,5-6H,3-4H2;1H |

InChI Key |

FQENEIGQJZZLPE-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCN1C=NC=N1.Cl |

Origin of Product |

United States |

Methodological & Application

Application Notes and Protocols for Click Chemistry Using 1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride

Introduction: The Strategic Advantage of a Hydrophilic, Triazole-Bearing Alkyne in Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures in drug discovery, bioconjugation, and materials science.[1][2][3] Its power lies in the rapid, efficient, and highly selective formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, under mild, often aqueous, conditions.[4] The choice of the alkyne component is critical, as its structure dictates the properties of the final conjugate.

This guide focuses on 1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride , a versatile building block that offers distinct advantages for researchers. The terminal alkyne provides the reactive handle for the CuAAC reaction, while the integrated 1,2,4-triazole moiety imparts desirable characteristics. The 1,2,4-triazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, known for its metabolic stability and ability to engage in hydrogen bonding interactions with biological targets.[5] Furthermore, the inherent hydrophilicity of the triazole ring and the hydrochloride salt form of this reagent can enhance aqueous solubility, a crucial factor in bioconjugation and the development of water-soluble drug candidates.

These application notes provide a comprehensive guide for utilizing 1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride in CuAAC reactions, offering detailed protocols, explanations of the underlying chemistry, and practical advice for its successful implementation in your research.

Core Principles of the CuAAC Reaction

The CuAAC reaction is not a simple thermal cycloaddition but a multi-step process catalyzed by a Cu(I) species. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate subsequently undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.

A key challenge is the instability of the Cu(I) catalyst, which can readily oxidize to the inactive Cu(II) state. To overcome this, the reaction is typically performed using a Cu(II) salt (e.g., CuSO₄·5H₂O) in the presence of a reducing agent, most commonly sodium ascorbate, which maintains a sufficient concentration of the active Cu(I) species.[4] Additionally, a stabilizing ligand is often employed to protect the copper from oxidation and precipitation, and to accelerate the reaction. For aqueous applications, water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.

Experimental Protocol: General Procedure for CuAAC with 1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride

This protocol provides a robust starting point for the CuAAC reaction. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific substrates.

Materials and Reagents

-

1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride

-

Azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent: Deionized water, t-BuOH/water, or DMSO/water mixtures are common choices.[6]

-

Phosphate-buffered saline (PBS) or another suitable buffer for pH-sensitive applications.

-

Ethylenediaminetetraacetic acid (EDTA) for quenching and removal of copper.

-

Organic solvents for extraction (e.g., dichloromethane, ethyl acetate).

-

Anhydrous sodium sulfate or magnesium sulfate for drying.

-

Reaction vessel (e.g., Eppendorf tube, round-bottom flask)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware and equipment

Reagent Preparation: The Importance of Fresh Solutions

For optimal results, it is highly recommended to prepare fresh stock solutions of the catalyst components, particularly the sodium ascorbate, on the day of the experiment.

-

1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride (Alkyne) Stock Solution (e.g., 100 mM): Dissolve the required amount of the alkyne in deionized water or the chosen reaction buffer.

-

Azide Stock Solution (e.g., 100 mM): Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, water).

-

Copper(II) Sulfate Stock Solution (e.g., 100 mM): Dissolve CuSO₄·5H₂O in deionized water.

-

THPTA Stock Solution (e.g., 200 mM): Dissolve THPTA in deionized water.

-

Sodium Ascorbate Stock Solution (e.g., 1 M): Dissolve sodium ascorbate in deionized water. Prepare this solution immediately before use to minimize oxidation.

Step-by-Step Reaction Procedure

-

Reaction Setup: In a suitable reaction vessel, add the 1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride stock solution (typically 1.0-1.2 equivalents relative to the azide).

-

Addition of Azide: Add the azide stock solution (1.0 equivalent).

-

Solvent and Buffering: Add the chosen solvent (e.g., a 1:1 mixture of t-BuOH and water) to achieve the desired final concentration (typically in the range of 10-100 mM).

-

Expert Insight: The hydrochloride salt of the alkyne is acidic. For many CuAAC reactions, this is not problematic, as the reaction is tolerant of a wide pH range.[4] However, for pH-sensitive substrates, such as some biomolecules, it is advisable to perform the reaction in a buffer (e.g., PBS, pH 7.4).

-

-

Catalyst Premix: In a separate tube, briefly mix the copper(II) sulfate stock solution (typically 1-5 mol%) and the THPTA stock solution (typically 2-10 mol%, maintaining a 2:1 ligand to copper ratio is common).

-

Addition of Catalyst: Add the premixed catalyst solution to the reaction mixture.

-

Initiation of the Reaction: Add the freshly prepared sodium ascorbate stock solution (typically 10-50 mol%) to the reaction mixture. The solution may change color upon addition of the ascorbate, indicating the reduction of Cu(II) to Cu(I).

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). Reactions are often complete within 1-4 hours, but may require longer for sterically hindered substrates.

Work-up and Purification

-

Quenching: Once the reaction is complete, add a solution of EDTA (e.g., 0.5 M, pH 8) to chelate and remove the copper catalyst.

-

Extraction (for non-bioconjugate products): If the product is sufficiently organic-soluble, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, preparative HPLC, or recrystallization, depending on its properties. For bioconjugates, purification is typically achieved by size-exclusion chromatography, dialysis, or other protein/biomolecule purification techniques.

Visualization of the CuAAC Workflow

The following diagram illustrates the general workflow for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition reaction.

Caption: A generalized workflow for the CuAAC reaction.

Typical Reaction Parameters and Considerations

The versatility of the CuAAC reaction allows for a wide range of substrates and conditions. The following table provides a summary of common parameters.

| Parameter | Typical Range/Options | Rationale and Considerations |

| Alkyne:Azide Ratio | 1:1 to 1.2:1 | A slight excess of the more readily available or less expensive reagent can drive the reaction to completion. |

| Solvent System | Water, t-BuOH/H₂O, DMSO/H₂O, DMF | The choice of solvent depends on the solubility of the reactants. For bioconjugation, aqueous buffers are preferred. |

| Cu(II) Source | CuSO₄·5H₂O | Inexpensive, readily available, and stable. |

| Reducing Agent | Sodium Ascorbate | The most common and effective reducing agent for in situ generation of Cu(I). |

| Ligand | THPTA, TBTA | THPTA is water-soluble and ideal for bioconjugations. TBTA is suitable for organic solvents. Ligands protect the Cu(I) and accelerate the reaction. |

| Catalyst Loading | 1-10 mol% Cu(II) | Lower catalyst loading is often sufficient, but higher loading can be used for challenging substrates. |

| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperature. Gentle heating may be required in some cases. |

| Reaction Time | 30 min - 24 h | Highly dependent on the specific substrates. Monitoring is key to determine completion. |

Applications in Drug Discovery and Bioconjugation

The unique properties of 1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride make it a valuable tool in several research areas:

-

Drug Discovery: The 1,2,3-triazole formed in the click reaction can act as a stable bioisostere for an amide bond, potentially improving the pharmacokinetic properties of a drug candidate. The appended 1,2,4-triazole can be used to explore structure-activity relationships by introducing a known pharmacophore. The modular nature of click chemistry allows for the rapid synthesis of compound libraries for high-throughput screening.[2]

-

Bioconjugation: The high water solubility of this reagent is advantageous for labeling biomolecules such as proteins, peptides, and nucleic acids in their native aqueous environment.[7] The resulting triazole-linked conjugates can be used for a variety of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging, and the creation of targeted drug delivery systems.[8][9]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive sodium ascorbate solution.- Oxidation of Cu(I) catalyst.- Poor solubility of reactants.- Sterically hindered substrates. | - Prepare fresh sodium ascorbate solution.- Ensure proper mixing of the catalyst and ligand before addition. Degas the solvent if necessary.- Try a different solvent system (e.g., add more organic co-solvent like DMSO or t-BuOH).- Increase reaction time, temperature, or catalyst loading. |

| Presence of Side Products | - Oxidative homocoupling of the alkyne. | - Increase the concentration of sodium ascorbate.- Ensure a sufficient amount of ligand is present.- Degas the reaction mixture. |

| Difficulty in Product Purification | - Residual copper catalyst. | - Perform a thorough quench and wash with an EDTA solution.- For bioconjugates, use metal-chelating resins. |

References

-

Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). PubMed. [Link]

-

Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (n.d.). MDPI. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

-

Design and Synthesis of Tacrine–Coumarin Hybrids via Click Chemistry as Multifunctional Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease. (n.d.). MDPI. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). PMC. [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). PMC. [Link]

-

Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. (n.d.). MDPI. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). National Center for Biotechnology Information. [Link]

-

Best solvent for azide alkyne cycloaddition? (2018). ResearchGate. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PubMed. [Link]

-

Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (2011). ResearchGate. [Link]

-

Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm. [Link]

-

Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. (n.d.). TSI Journals. [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. axispharm.com [axispharm.com]

Application Note & Protocols: High-Efficiency Coupling of 1,2,4-Triazole Alkynes to Biomolecules for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the reaction conditions and protocols for the covalent conjugation of alkyne-functionalized 1,2,4-triazole derivatives to azide-modified biomolecules. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] This guide details two primary methodologies based on azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and discuss critical parameters for optimizing conjugation efficiency while preserving biomolecule integrity. The insights and methods presented herein are designed to empower researchers in the development of next-generation bioconjugates, such as antibody-drug conjugates (ADCs) and targeted protein therapeutics.

Introduction: The Convergence of Medicinal Chemistry and Bioconjugation

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, found in a wide array of FDA-approved drugs, including antifungal and anticancer agents.[1][2] Its metabolic stability, capacity for hydrogen bonding, and favorable physicochemical properties make it a highly desirable pharmacophore in drug design.[3][4] The challenge, however, lies in precisely attaching these potent small molecules to large biomolecules like antibodies or proteins to create highly targeted therapeutics.

This is achieved through bioconjugation, a field revolutionized by the advent of "click chemistry."[5] The azide-alkyne Huisgen cycloaddition, particularly its catalyzed and strain-promoted variants, offers a bioorthogonal and highly efficient method to form a stable triazole linkage between two molecules—one bearing an alkyne and the other an azide.[6]

It is critical to distinguish the product of the conjugation reaction from the reactant. While the conjugation reaction itself forms a 1,2,3-triazole linker, the focus of this guide is the conjugation of a molecule that already contains a 1,2,4-triazole scaffold and is further functionalized with an alkyne handle. This strategy allows for the modular attachment of valuable, pre-synthesized drug candidates to biomolecules.

This application note will explore the two premier methods for this transformation:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The gold standard for its reliability, high yields, and simple reaction setup.[7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A metal-free alternative, essential for applications in living systems or where copper-induced degradation is a concern.[8]

Mechanistic Principles of Azide-Alkyne Bioconjugation

Understanding the reaction mechanism is paramount to troubleshooting and optimizing conjugation protocols. The 1,2,4-triazole-alkyne is one of the reaction partners, while the biomolecule is typically modified to bear a complementary azide group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is not a true concerted cycloaddition but a stepwise process that dramatically accelerates the formation of a 1,4-disubstituted 1,2,3-triazole linker.[7][9] The key to its success in bioconjugation lies in the use of a copper(I) catalyst, which is often generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6]

The catalytic cycle involves:

-

Formation of a Copper(I) Acetylide: The Cu(I) ion reacts with the terminal alkyne of the 1,2,4-triazole derivative to form a copper acetylide intermediate.

-

Coordination and Cyclization: The azide on the biomolecule coordinates to the copper center, bringing it into proximity with the activated alkyne. This facilitates the formation of a six-membered copper metallacycle.[9]

-

Ring Contraction & Protonolysis: The metallacycle rearranges and, upon protonolysis, releases the final 1,2,3-triazole-linked bioconjugate, regenerating the Cu(I) catalyst.

To prevent oxidative damage to sensitive biomolecules and enhance reaction kinetics, Cu(I)-stabilizing ligands are essential.[10] Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are water-soluble and accelerate the reaction while protecting the protein and maintaining the copper in its active Cu(I) state.[11][12]

Caption: Catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC eliminates the need for a metal catalyst by using a highly strained cyclooctyne derivative on the biomolecule.[8] The ring strain provides the activation energy needed to drive the cycloaddition with an azide-functionalized 1,2,4-triazole.[13][14]

This reaction is exceptionally bioorthogonal, proceeding efficiently under physiological conditions without interfering with cellular processes, making it the method of choice for in vivo studies.[8][15] The primary drawback is the often complex, multi-step synthesis required to produce the strained alkyne reagents.[16] The reaction is a true [3+2] cycloaddition, though it often results in a mixture of regioisomers, which is typically not a concern for most bioconjugation applications.

Caption: General workflow for the SPAAC reaction.

Experimental Protocols & Workflow

The following protocols provide a starting point for the conjugation of a generic 10 mg/mL antibody solution. Optimization is recommended for each specific biomolecule and 1,2,4-triazole derivative.

Workflow Overview

The overall process involves preparing the azide-functionalized biomolecule, preparing the reaction mixture, incubation, and finally, purification of the conjugate.

Caption: General experimental workflow for bioconjugation.

Protocol 1: CuAAC Conjugation

This protocol is ideal for robust, in vitro conjugations where high efficiency is desired.

Materials:

-

Azide-modified protein/antibody (10 mg/mL in PBS, pH 7.4)

-

1,2,4-Triazole-Alkyne derivative (10 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

-

THPTA ligand (100 mM stock in water)[12]

-

Sodium Ascorbate (100 mM stock in water, freshly prepared)

-

Phosphate-Buffered Saline (PBS), pH 7.4, degassed

Procedure:

-

Prepare Catalyst Premix: In a microcentrifuge tube, combine 5 µL of 50 mM CuSO₄ stock with 10 µL of 100 mM THPTA stock. Mix gently and let stand for 2-3 minutes. This forms the Cu(I)-THPTA complex.[12] The 1:2 molar ratio of Copper to Ligand is crucial for stabilizing the catalyst.

-

Reaction Assembly: In a separate tube, add the azide-modified biomolecule.

-

Add Triazole-Alkyne: Add the 1,2,4-Triazole-Alkyne stock solution to the biomolecule. A 10 to 40-fold molar excess relative to the biomolecule is a good starting point to drive the reaction.

-

Add Catalyst: Add the prepared Cu(I)-THPTA catalyst premix to the biomolecule/alkyne mixture.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition. The final concentration of copper should be in the range of 100-500 µM.

-

Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can be performed on a rotator for gentle mixing. Protect the reaction from light.[12]

-

Purification: Remove unreacted small molecules and catalyst components by size-exclusion chromatography (SEC) or dialysis against PBS.

-

Analysis: Confirm conjugation success and purity using SDS-PAGE (which will show a mass shift), and determine the drug-to-antibody ratio (DAR) using mass spectrometry or hydrophobic interaction chromatography (HIC).

Protocol 2: SPAAC Conjugation

This protocol is used when copper must be avoided, such as in live-cell labeling or with copper-sensitive proteins. This example assumes the biomolecule bears a strained alkyne (e.g., DBCO) and the 1,2,4-triazole has an azide handle.

Materials:

-

Strained Alkyne-modified protein/antibody (e.g., DBCO-modified, 10 mg/mL in PBS, pH 7.4)

-

1,2,4-Triazole-Azide derivative (10 mM stock in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Reaction Assembly: In a microcentrifuge tube, add the strained alkyne-modified biomolecule.

-

Add Triazole-Azide: Add the 1,2,4-Triazole-Azide stock solution directly to the biomolecule solution. A 3 to 10-fold molar excess is typically sufficient due to the high reactivity.

-

Incubation: Incubate the reaction at 37°C for 2-12 hours, or at 4°C for 12-24 hours for sensitive biomolecules. Gentle mixing is recommended.

-

Purification: Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove the excess triazole-azide.

-

Analysis: Characterize the final conjugate using SDS-PAGE, mass spectrometry, and other relevant analytical techniques.

Optimization of Reaction Conditions

Achieving high conjugation efficiency while maintaining biomolecule function requires careful optimization. The following table summarizes key parameters and their impact.

| Parameter | CuAAC Conditions | SPAAC Conditions | Rationale & Expert Insights |

| Catalyst | Cu(I) generated in situ (e.g., 250 µM CuSO₄ + 1 mM Ascorbate) | None | CuAAC: The catalyst is essential, but excess copper can cause protein aggregation or oxidation.[10] Using anaerobic conditions can further protect sensitive proteins.[17] |

| Ligand | THPTA, TBTA, BTTAA (2x molar excess to Cu) | None | Ligands are critical for CuAAC with biomolecules.[11] They accelerate the reaction and chelate the copper, preventing side reactions. THPTA is preferred for its high water solubility.[12] |

| pH | 7.0 - 8.5 | 6.5 - 8.0 | The optimal pH is a balance between reaction rate and protein stability.[18] Most proteins are stable near physiological pH (7.4). |

| Temperature | 20°C - 37°C | 4°C - 37°C | Higher temperatures increase reaction rates but can compromise the stability of some biomolecules. SPAAC can often proceed efficiently at 4°C overnight. |

| Solvent | Aqueous Buffer (PBS, HEPES). Max 10% co-solvent (DMSO, DMF). | Aqueous Buffer. Co-solvents as needed. | Co-solvents may be required to solubilize hydrophobic 1,2,4-triazole derivatives, but high concentrations can denature proteins. |

| Stoichiometry | 10-40x excess of alkyne | 3-10x excess of azide | A molar excess of the small molecule partner drives the reaction towards completion on the valuable biomolecule. |

| Reaction Time | 1 - 4 hours | 2 - 24 hours | Reaction times are highly dependent on the specific reactants and concentrations. Monitor progress via LC-MS if possible. |

Conclusion

The conjugation of 1,2,4-triazole alkynes to biomolecules via azide-alkyne cycloaddition is a powerful and versatile strategy in drug development and chemical biology. The choice between the robust, high-yielding CuAAC method and the biocompatible, metal-free SPAAC approach depends entirely on the nature of the biomolecule and the intended application. By understanding the underlying mechanisms and carefully optimizing reaction parameters such as catalyst system, pH, and stoichiometry, researchers can reliably generate well-defined bioconjugates. The protocols and insights provided in this guide serve as a validated foundation for harnessing the therapeutic potential of 1,2,4-triazole scaffolds in a targeted manner.

References

- Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry.

- Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry.

- BenchChem. (2025). Application Notes and Protocols for Functionalizing 1,2,4-Triazoles via Click Chemistry. BenchChem.

- Fokin, V. V., & Sharpless, K. B. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.

- Various Authors. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.

- Kim, H. J., et al. (2023). Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques. KoreaScience.

- Creative Peptides. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).

- BenchChem. (2024).

- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org.

- Valdebenito-Maturana, B., et al. (n.d.). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI.

- Hong, V., et al. (n.d.).

- Various Authors. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PubMed Central (PMC).

- Various Authors. (n.d.). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition.

- Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. Life Chemicals Blog.

- Various Authors. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry.

- Powers, M. S., & Brodbelt, J. S. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central (PMC).

- Various Authors. (2022-2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential. PubMed.

- Various Authors. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central (PMC).

- ResearchGate. (n.d.). Click Triazoles for Bioconjugation.

- ResearchGate. (n.d.). Drugs with 1,2,4‐triazole backbone used in clinical practice.

- Al-Zoubi, R. M., et al. (n.d.).

- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. BenchChem.

- Ortega, G., et al. (n.d.). Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition. SciELO México.

- ResearchGate. (2025). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides.

- Various Authors. (n.d.). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy.

- Jiang, H., et al. (n.d.). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. PubMed Central (PMC).

- ResearchGate. (2025). Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides.

- ResearchGate. (2025). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities.

- Ang, W., Low, C. K. Y., & Teo, Y.-C. (2024). Ligand-free CuCL-catalyzed N-arylation of 1,2,4-triazole with aryl bromides. Synlett.

- Godhani, D. R., et al. (2018). Effect of Temperature and Solvent on Molecular Interactions of 1, 2, 4-Triazole Derivative.

- Various Authors. (n.d.). New thermally stable and friction-insensitive nitrogen-rich salts: a synergy of 1,2,4-triazole, furoxan and hydroxytetrazole motifs. CrystEngComm (RSC Publishing).

- Shank, K., et al. (2012). Effects of pH on proteins: Predictions for ensemble and single-molecule pulling experiments. The Journal of Chemical Physics.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcmarot.com [jcmarot.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 13. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]

- 16. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pure.psu.edu [pure.psu.edu]

Troubleshooting & Optimization

preventing side reactions during the alkylation of 1,2,4-triazole

Triazole-Tech: Advanced Alkylation Optimization Center

Current Status: Operational Support Tier: Level 3 (Senior Scientist) Topic: 1,2,4-Triazole Alkylation & Side-Reaction Mitigation

Welcome to the Technical Support Center

You are likely here because your LC-MS shows a "forest" of peaks, your yield is low due to water-soluble byproducts, or you are struggling to separate the N1-isomer from the N4-isomer.

The alkylation of 1,2,4-triazole is deceptively simple. While it appears to be a standard SN2 reaction, the ambident nature of the triazole ring creates a competition between kinetics and thermodynamics. This guide addresses the three most common failure modes: Regioisomer Formation (N1 vs. N4) , Over-Alkylation (Quaternization) , and Elimination Side Reactions .

Part 1: The Regioselectivity Crisis (N1 vs. N4)

User Question: "I am trying to synthesize an antifungal intermediate. I need the N1-alkylated product, but I keep getting a mixture of N1 and N4 isomers. How do I shift the ratio?"

Technical Diagnosis: 1,2,4-Triazole exists in a tautomeric equilibrium between the 1H and 4H forms.[1] Upon deprotonation, the resulting triazolide anion is symmetric (if unsubstituted). However, the attack on the electrophile is governed by:

-

Sterics: The N1/N2 positions are flanked by one carbon and one nitrogen. The N4 position is flanked by two carbons.

-

Coordination: The cation of your base (

, -

Solvent Effects: Polar aprotic solvents separate the ion pair, making the anion more reactive but potentially less selective.

The Mechanism of Failure

The N1-alkylation is generally the thermodynamic product, while N4-alkylation can be the kinetic product depending on the electrophile.

Figure 1: Reaction pathway showing the bifurcation of N1 vs. N4 alkylation and the subsequent risk of quaternization.

Troubleshooting Protocol: Optimizing N1 Selectivity

| Variable | Recommendation | Scientific Rationale |

| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃ | DBU in THF has been reported to yield high N1:N4 ratios (up to 90:[2]10) due to the formation of a specific salt complex that directs alkylation [3]. |

| Solvent | Acetone or Acetonitrile | Unlike DMF (which promotes high reactivity but lower selectivity), solvents with moderate polarity often improve the N1/N4 ratio. |

| Temperature | Control is Key | Higher temperatures favor the thermodynamic product (N1), but also increase the risk of quaternization. |

Part 2: The "Salt" Trap (Quaternization)

User Question: "My product disappears during workup, or I see a massive baseline spot on my TLC. What happened?"

Technical Diagnosis: You have likely formed the 1,4-dialkyl-1,2,4-triazolium salt . Even after the triazole is alkylated at N1, the N4 nitrogen retains a lone pair and remains nucleophilic. If you use excess alkylating agent or high temperatures, the N1-product attacks a second equivalent of the electrophile. These salts are highly water-soluble and will wash away during aqueous extraction [2].

The Fix:

-

Stoichiometry: Never use a large excess of alkyl halide. Use 0.95 to 1.0 equivalents relative to the triazole. It is better to have unreacted triazole (easy to wash out with water) than quaternary salt (hard to separate from product).

-

Addition Order: Add the alkylating agent slowly to the triazole/base mixture. This ensures the concentration of alkylating agent is always low relative to the nucleophile.

Part 3: Optimized Experimental Protocols

Method A: High-Selectivity Protocol (DBU/THF)

Best for: Complex synthesis where isomer separation is difficult.

-

Setup: Charge a flask with 1,2,4-triazole (1.0 equiv) and anhydrous THF (0.5 M concentration).

-

Deprotonation: Add DBU (1.05 equiv) dropwise at 0°C. Stir for 30 minutes.

-

Note: The solution may become slightly cloudy as the DBU-triazolide salt forms.

-

-

Alkylation: Add the alkyl halide (0.95 - 1.0 equiv) dropwise.

-

Reaction: Warm to room temperature. Monitor by TLC/LC-MS.

-

Workup:

-

If the solvent was THF, concentrate directly.

-

Redissolve in EtOAc. Wash with water (removes DBU salts and unreacted triazole).

-

Wash with brine, dry over Na₂SO₄, and concentrate.

-

Method B: Robust Scale-Up Protocol (K₂CO₃/Acetone)

Best for: Simple alkyl groups and large-scale batches.

-

Setup: Suspend 1,2,4-triazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in Acetone.

-

Tip: Adding a catalytic amount of KI (Potassium Iodide) can accelerate the reaction if using alkyl chlorides.

-

-

Reflux: Heat the mixture to reflux for 1 hour before adding the electrophile to ensure deprotonation.

-

Addition: Add the alkylating agent (1.0 equiv) slowly at reflux.

-

Duration: Reflux for 4–12 hours.

-

Filtration: Filter off the inorganic solids (K₂CO₃/KCl) while hot.

-

Crystallization: The filtrate is concentrated. Often, the N1-isomer crystallizes upon cooling or addition of hexanes, while the N4-isomer (if any) remains in the mother liquor.

Part 4: Advanced Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Product is water soluble | Quaternization (Salt formation) | Reduce alkyl halide equivalents to 0.95. Switch to a less polar solvent (e.g., Toluene/Phase Transfer Catalyst). |

| Low Conversion | Poor nucleophilicity or steric hindrance | Switch solvent to DMF or DMSO (Caution: This may increase N4 isomer). Add TBAI (Tetrabutylammonium iodide) as a catalyst. |

| Elimination Product (Alkene) | Base is too strong / Alkyl halide is prone to E2 | If using NaH, switch to K₂CO₃ or Cs₂CO₃ . Ensure the reaction is not running too hot. |

| N1/N2 Isomer Mixture | Substrate is 3-substituted | If your triazole has a substituent at C3, N1 and N2 are chemically distinct. Regiocontrol here is very difficult and often requires protecting group strategies (e.g., Trityl protection) or specific metal catalysis [1]. |

References

-

Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Source: ResearchGate / Green Process Synth. URL:[Link]

-

Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. Source: Journal of Organic Chemistry (PubMed/NIH). URL:[Link]

-

An Investigation into the Alkylation of 1,2,4-Triazole (DBU Method). Source: ResearchGate (Citing Bulger et al.). URL:[Link]

-

Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles (Solvent Effects Comparison). Source: PMC / NIH (Contextual data on solvent polarity effects). URL:[Link]

Sources

recrystallization techniques for high-purity triazole hydrochloride salts

Topic: Advanced Recrystallization & Solid-State Control Content Type: Technical Troubleshooting Guide & FAQ Audience: Pharmaceutical Researchers & Process Chemists

Introduction: The Ionic Challenge

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that purifying triazole hydrochloride salts is rarely a textbook operation. You are dealing with a class of compounds that combines the erratic polymorphism of N-heterocycles with the intense hygroscopicity of ionic salts.

The most common failure mode in this chemistry is not chemical degradation, but physical phase separation —specifically "oiling out" (Liquid-Liquid Phase Separation or LLPS) and the formation of sticky, amorphous hydrates. This guide moves beyond basic protocols to address the thermodynamic drivers of these failures, providing you with self-validating workflows to ensure high purity and crystallinity.

Module 1: Solvent System Selection

The "Goldilocks" Zone

Triazole HCl salts are highly soluble in water and lower alcohols (methanol, ethanol) due to their ionic character and hydrogen bonding potential. Conversely, they are insoluble in non-polar hydrocarbons. The challenge is finding a system that balances yield with impurity rejection.

Recommendation: Avoid single-solvent systems if possible. They often require excessive cooling, which triggers rapid supersaturation and oiling out. Instead, utilize a Binary Solvent/Anti-Solvent System .

Solvent Compatibility Matrix

| Solvent Class | Role | Examples | Technical Notes |

| Alcohols | Good Solvent | Methanol, Ethanol, Isopropanol (IPA) | Primary Choice. Excellent solubility. IPA is preferred for lower solubility at RT, improving yield. |

| Esters | Anti-Solvent | Ethyl Acetate, Isopropyl Acetate | Best Balance. Modulates polarity without inducing immediate precipitation. Good for rejecting non-polar impurities. |

| Ethers | Anti-Solvent | MTBE, THF, Diethyl Ether | High Risk. Can cause rapid crashing (amorphous solid). Use only with precise dropwise addition. |

| Chlorinated | Modifier | DCM, Chloroform | Specialized. Use only if the free base is present. Poor for HCl salts. |

Workflow: Systematic Solvent Screening

The following decision tree outlines the logic for selecting your solvent system based on initial solubility tests.

Figure 1: Logic flow for selecting the optimal solvent system based on solubility and phase behavior.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Mechanism

Oiling out occurs when the system enters a region of "Liquid-Liquid Phase Separation" (LLPS) before it crosses the solubility curve into the nucleation zone. This is thermodynamically driven by high supersaturation and impurities that depress the melting point of the solvated salt [1, 2].

Symptoms:

-

Solution becomes milky/opalescent before solids appear.[1]

-

Droplets form on the flask walls.

-

Final product is a sticky gum or glass.

The "Rescue" Protocol

If your reaction oils out, do not simply cool it further. That will only solidify the oil into an impure glass.

-

Re-Dissolve: Heat the mixture back to the clear point (single phase).

-

Seed Loading: Add 0.5 - 1.0 wt% of pure seed crystals at a temperature just above the cloud point. This bypasses the energy barrier for nucleation, allowing the solute to deposit onto the seeds rather than forming a second liquid phase [3].

-

Isothermal Aging: Hold the temperature constant after seeding for 30-60 minutes. Allow the seeds to grow.

-

Controlled Cooling: Cool at a rate of < 5°C per hour. Rapid cooling promotes LLPS.

Figure 2: Thermodynamic trajectory avoiding the "Oiling Out" zone via seeding and controlled cooling.

Module 3: Stoichiometry & Acidity Control

The Hidden Impurity: Excess HCl

A common error is using a large excess of HCl gas or concentrated acid to force precipitation.

-

Consequence: Excess HCl can become trapped in the crystal lattice or form hygroscopic solvates, leading to a product that turns pink/brown upon drying due to acid-catalyzed oxidation [4].

-

Detection: Dissolve 10mg of the salt in water and check pH. It should be neutral to slightly acidic (pH 4-5), not highly acidic (pH < 2).

Correction Protocol

If your product is hygroscopic or acidic:

-

Wash: Slurry the solid in dry diethyl ether or MTBE containing 1% triethylamine (TEA) to neutralize surface acid, followed by a pure solvent wash.

-

Recrystallize: Use an alcohol system. Alcohols can exchange with trapped HCl gas, releasing it during the drying phase.

FAQ: Troubleshooting Specific Symptoms

Q1: My product precipitates as a fine, unfilterable powder. How do I fix this?

-

Cause: Nucleation rate was too high (crash cooling).

-

Fix: Perform a Temperature Cycling (Ostwald Ripening) procedure. Heat the slurry to dissolve the "fines" (small crystals) and cool slowly to redeposit that mass onto larger crystals. Repeat 2-3 times.

Q2: The crystals are turning pink during vacuum drying.

-

Cause: Oxidation of the triazole ring, catalyzed by residual acid and heat.

-

Fix: Ensure the salt is free of excess HCl (see Module 3). Dry at a lower temperature (< 40°C) under high vacuum with a nitrogen bleed. Store under inert atmosphere.

Q3: I see two different crystal shapes (needles and blocks) under the microscope.

-

Cause: Concomitant polymorphism.[2] You are crystallizing two different forms simultaneously [5].

-

Fix: This is dangerous for regulatory compliance. Determine which form is stable (usually the one with the higher melting point). Seed the next batch only with the desired form and use a solvent activity that favors that polymorph (e.g., lower water activity).

References

-

Benchchem Technical Support. (n.d.). Purification of 1,2,4-Triazole Salts.[3][4][5][6] Retrieved from

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization: Detection and Prevention.[7] Retrieved from

-

ResearchGate Community. (2014). How to avoid the formation of oil droplets during recrystallization? Retrieved from

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization of Acidic/Basic Moieties. Retrieved from

-

Royal Society of Chemistry. (2024). Polymorphism and phase transformation behavior of triazole derivatives.[8] Retrieved from

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. isres.org [isres.org]

- 4. iiste.org [iiste.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. mt.com [mt.com]

- 8. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

Technical Support Center: Handling & Optimization of 1-(but-3-yn-1-yl)-1H-1,2,4-triazole HCl

Status: Active Ticket ID: TECH-TRZ-044 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Hygroscopicity and Handling Protocols for Alkyne-Triazole Salts

Executive Summary & Compound Profile

The Problem: 1-(but-3-yn-1-yl)-1H-1,2,4-triazole hydrochloride (HCl) is a bifunctional building block containing a stable triazole core and a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, like many azole salts, the HCl counter-ion renders the lattice energy susceptible to disruption by atmospheric moisture. This leads to deliquescence (absorbing moisture until it dissolves in it), causing three critical failures:

-

Stoichiometric Errors: Weighing "wet" mass leads to under-loading reagents.

-

Reaction pH Drift: Excess HCl can lower the pH of click reactions, inhibiting the Cu(I) catalytic cycle.

-

Physical Handling: Clumping or oiling makes transfer impossible.

The Solution Strategy: This guide provides a tiered approach: (1) Immediate Rescue of wet material, (2) Stabilization via free-basing, and (3) Optimization of the final "Click" reaction parameters.

Immediate Rescue: "My Salt is a Puddle"

If your compound has turned into a sticky oil or a wet paste, do not attempt to weigh it directly. Use the decision matrix below to determine the salvage protocol.

Workflow: Material State Assessment

Figure 1: Decision matrix for handling hygroscopic triazole salts based on physical state.

Protocol A: Azeotropic Drying (For Oily/Wet Salts)

Use this when you need to use the HCl salt immediately but it is too wet to weigh.

-

Dissolution: Dissolve the entire wet sample in anhydrous Methanol (MeOH) to ensure homogeneity.

-

Transfer: Move to a tared round-bottom flask (RBF).

-

Evaporation: Remove MeOH via rotary evaporation to obtain a film.

-

Azeotrope: Add Toluene (approx. 10 mL per gram of salt) to the RBF.

-

Strip: Rotovap the toluene. The toluene-water azeotrope boils at 85°C, effectively carrying off entrained moisture. Repeat 2x.

-

Final Dry: Place on a high-vacuum manifold (< 1 mbar) for 4 hours.

-

Backfill: Backfill with Argon/Nitrogen before opening.

The Permanent Fix: Free-Basing

The most robust solution is to remove the HCl counter-ion entirely. The free base (neutral triazole) is significantly less hygroscopic and often an oil or low-melting solid that is easier to handle in organic solvents.

Why do this? In CuAAC "Click" chemistry, the reaction requires a pH of ~7-8. The HCl salt requires you to add extra base to the reaction anyway. Converting to the free base beforehand simplifies stoichiometry and storage.

Protocol B: Conversion to Free Base

Figure 2: Workflow for converting the hygroscopic HCl salt to the stable free base.

Step-by-Step:

-

Dissolve: Dissolve the HCl salt in a minimum amount of distilled water.

-

Neutralize: Slowly add saturated aqueous NaHCO₃ (Sodium Bicarbonate) or K₂CO₃ until gas evolution stops and pH is basic (~9).

-

Extract: Extract the aqueous layer 3 times with Dichloromethane (DCM) or Ethyl Acetate.

-

Note: Triazoles are polar; if the molecule is small, DCM is preferred for better solubility.

-

-

Wash: Wash combined organics once with brine.

-

Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Store: The resulting oil/solid is the free base. Store under inert gas at -20°C.

Application Guide: CuAAC "Click" Reaction

If you must use the HCl salt directly in a click reaction, you must adjust the buffer conditions to prevent catalyst poisoning.

The Mechanism: Copper(I) species are unstable in acidic media. The HCl from your starting material will lower the pH, potentially promoting the oxidation of Cu(I) to inactive Cu(II) or protonating the triazole, reducing its coordinating ability (though 1,2,4-triazoles are weak bases).

Optimized Formulation:

| Component | Standard Protocol | Protocol for HCl Salt Input | Reasoning |

| Solvent | tBuOH:Water (1:1) | tBuOH:PBS Buffer (pH 7.4) | Buffer neutralizes the HCl immediately upon dissolution. |

| Catalyst | CuSO₄[1] · 5H₂O | CuSO₄ · 5H₂O | Standard source of Copper. |

| Reductant | Sodium Ascorbate | Sodium Ascorbate (1.5x excess ) | Excess ascorbate combats oxidation risks from acidic micro-environments. |

| Ligand | THPTA / TBTA | THPTA (Water soluble) | THPTA protects Cu(I) better in ionic/salty environments than TBTA. |

| Base | None needed usually | Add 1.1 eq TEA or DIPEA | Crucial: You must neutralize the HCl stoichiometric equivalent. |

Frequently Asked Questions (FAQ)

Q1: I weighed the HCl salt in air, and the mass kept increasing on the balance. Which number do I use?

-

A: None of them. The increase is water weight. If you used this mass, you would underestimate the amount of alkyne, leading to an incomplete reaction. Correction: Dissolve the "wet" weighed mass in a known volume of solvent (e.g., DMSO) to make a stock solution. Determine the true concentration by qNMR (Quantitative NMR) using an internal standard (like maleic acid) or by titrating the chloride content with AgNO₃.

Q2: Can I lyophilize (freeze-dry) this salt?

-

A: Yes, but with caution. HCl salts can sometimes sublime or lose HCl under high vacuum if the base is weak. However, for 1,2,4-triazoles, lyophilization is generally safe and effective for removing water. Ensure the vial is capped under nitrogen immediately upon breaking the vacuum.

Q3: Why not just use the free base all the time?

-

A: The HCl salt is often generated during synthesis to purify the amine/triazole via precipitation (since the neutral form might be an oil). If you can handle the oil (free base), it is superior for the click reaction.

Q4: Does the chloride ion from the HCl salt interfere with the Copper catalyst?

-

A: High concentrations of chloride ions can form Cu-Cl species. While CuCl is a catalyst, excess halides can alter the kinetics or solubility of the copper complex. Using THPTA as a ligand (5:1 ratio to Cu) effectively out-competes chloride for the copper center, negating this issue [1].

References

-

Presoslki, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.

-

Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Reducing Agent.[2] Journal of the American Chemical Society, 127(1), 210–216.[2]

-

BenchChem Technical Support. Purification and Handling of 1,2,4-Triazole Salts. BenchChem Knowledge Base.

-

Organic Chemistry Portal. Synthesis and Properties of 1,2,4-Triazoles.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.